3-Butoxycarbonylphenylboronic acid

Vue d'ensemble

Description

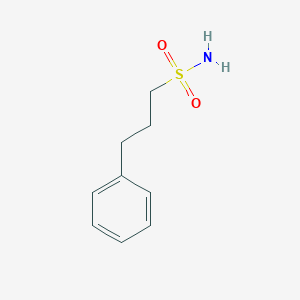

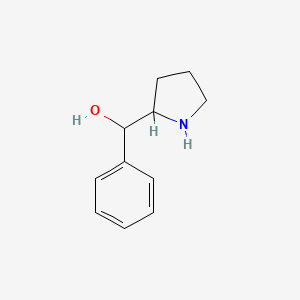

3-Butoxycarbonylphenylboronic acid (3-BCPA) is an organic compound belonging to the family of boronic acids. It is a white crystalline solid that is soluble in water, alcohol, and ether. It is used as a reagent in organic synthesis, and is used in the preparation of a wide range of compounds. 3-BCPA has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the study of the mechanism of action of drugs.

Applications De Recherche Scientifique

Electropolymerization in Ionic Liquids

3-Aminophenylboronic acid (3-APBA), related to 3-Butoxycarbonylphenylboronic acid, has been used in electropolymerization processes. Zou, Yaqiu, and Cui (2020) demonstrated the fluoride-free electropolymerization of 3-APBA in room temperature ionic liquids, resulting in poly-3-aminophenylboronic acid with excellent capacitive performance and electrical conductivity. This method also enables the polymer to be used as a glucose sensor (Zou, Yaqiu, & Cui, 2020).

Detection of Saccharides

Li et al. (2014) developed a method for amplified detection of saccharides using a co-polymerized electrode of phenol and 3-hydroxyphenylboronic acid. This approach effectively detected various saccharides like fructose, mannose, and glucose, demonstrating the potential of phenylboronic acid derivatives in biosensing applications (Li et al., 2014).

Synthesis of Ortho-Functionalized Arylboronic Acids

Da̧browski et al. (2007) researched the synthesis of ortho-functionalized arylboronic acids using an ortho-lithiated derivative of protected phenylboronic acid. This study provides insights into creating structurally diverse arylboronic acids, which are crucial in various synthetic applications (Da̧browski et al., 2007).

Antibacterial Properties

Adamczyk-Woźniak et al. (2021) investigated the antibacterial properties of (trifluoromethoxy)phenylboronic acids. Their research highlights the structural and antimicrobial properties of these boronic acids, demonstrating potential applications in the development of new antibacterial agents (Adamczyk-Woźniak et al., 2021).

Targeted Drug Delivery

Zhang et al. (2013) explored the use of phenylboronic acid-functionalized polymeric micelles for targeted drug delivery to cancer cells. This research underscores the potential of boronic acid derivatives in creating more effective drug delivery systems (Zhang et al., 2013).

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains . This property allows them to interact with a wide range of biological targets.

Mode of Action

The mode of action of 3-Butoxycarbonylphenylboronic acid is likely based on its ability to form boronate esters with diols, particularly those present in biological molecules. This interaction can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Given the broad reactivity of boronic acids and their esters, it is plausible that this compound could influence multiple pathways, particularly those involving proteins or enzymes with diol-containing side chains .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally known to be marginally stable in water, which could potentially affect their bioavailability .

Result of Action

The ability of boronic acids and their esters to form reversible covalent complexes with diol-containing biological molecules suggests that they could potentially modulate the function of these molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the rate of hydrolysis of boronic esters . Therefore, the physiological context in which this compound is used could greatly affect its biological activity.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-Butoxycarbonylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and organic halides, leading to the formation of biaryl compounds. The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes, which act as catalysts. The nature of these interactions involves the coordination of the boronic acid group with the palladium center, enabling the transmetalation step crucial for the coupling reaction .

Cellular Effects

This compound influences various cellular processes, particularly those involving cell signaling pathways and gene expression. The compound can affect cellular metabolism by participating in reactions that modify cellular components, such as proteins and nucleic acids. For instance, the product of Suzuki-Miyaura coupling reactions involving this compound can modulate gene expression by acting as transcriptional regulators or inhibitors. Additionally, the compound’s interaction with cellular enzymes can impact metabolic pathways, leading to changes in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its role in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boronic acid group coordinates with the palladium center. This interaction facilitates the transfer of the organic group from the boronic acid to the palladium, followed by reductive elimination to form the desired biaryl product. This mechanism is crucial for the compound’s ability to form carbon-carbon bonds, making it valuable in organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can maintain its activity in in vitro and in vivo settings, although its efficacy may decrease over time due to degradation. These temporal effects are essential for understanding the compound’s long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity or metabolic disturbances. Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, such as palladium catalysts and organic halides. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and pharmaceutical development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. For instance, the compound may be transported to areas where Suzuki-Miyaura coupling reactions occur, such as the cytoplasm or nucleus. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can participate in gene expression regulation, or to the cytoplasm, where it can engage in metabolic reactions. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in research .

Propriétés

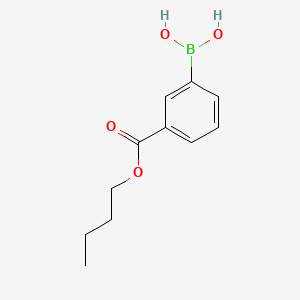

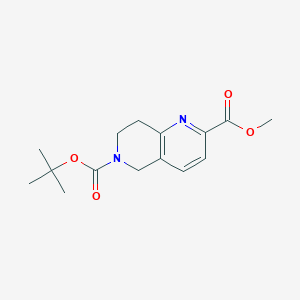

IUPAC Name |

(3-butoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8,14-15H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRBUIKBJAGBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457978 | |

| Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

827300-04-9 | |

| Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)